Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate
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Overview
Description
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate typically involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-bromo-4-chloro-5-methylbenzyl alcohol.
Hydrolysis: 3-bromo-4-chloro-5-methylbenzoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and chlorine substituents can enhance its binding affinity to target molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-bromo-4-chlorobenzoate
- Propan-2-yl 3-bromo-5-methylbenzoate
- Propan-2-yl 4-chloro-5-methylbenzoate
Uniqueness
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-chloro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNAQNWPNQSFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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